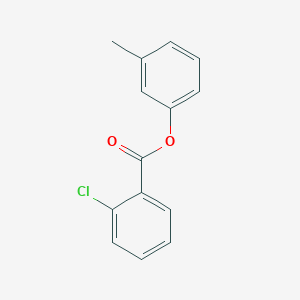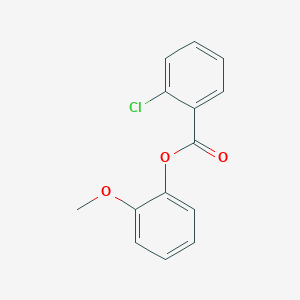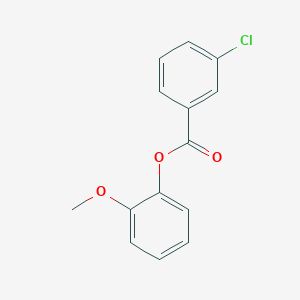![molecular formula C10H14NO2S+ B285988 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium](/img/structure/B285988.png)
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Coenzyme A (CoA), which is an essential molecule in several metabolic pathways in living organisms.
科学的研究の応用
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several scientific research applications. It is a critical molecule in several metabolic pathways, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism. Coenzyme A is also involved in the regulation of gene expression, protein acetylation, and post-translational modifications. Moreover, Coenzyme A has potential applications in drug discovery, as it is a target molecule for several antibiotics and anticancer drugs.
作用機序
The mechanism of action of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several enzymatic reactions. Coenzyme A acts as a carrier of acyl groups, which are essential for several metabolic pathways. Coenzyme A transfers the acyl group to other molecules, such as fatty acids, in a process called acylation. This process is catalyzed by several enzymes, including acyl-CoA synthetases and acyltransferases.
Biochemical and Physiological Effects:
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several biochemical and physiological effects. It is essential for energy metabolism, as it is involved in the production of ATP through the citric acid cycle. Coenzyme A is also involved in the synthesis of fatty acids, cholesterol, and other lipids. Moreover, Coenzyme A has a role in the regulation of gene expression, as it is involved in the acetylation of histones and other proteins.
実験室実験の利点と制限
The advantages of using 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A in lab experiments include its essential role in several metabolic pathways and its potential applications in drug discovery. However, the limitations of using Coenzyme A in lab experiments include its high reactivity, which can lead to non-specific reactions, and its complex synthesis process, which can limit its availability.
将来の方向性
There are several future directions for the research on 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A. One direction is to study the role of Coenzyme A in epigenetic regulation and post-translational modifications. Another direction is to develop new methods for the synthesis of Coenzyme A and its analogs. Moreover, the potential applications of Coenzyme A in drug discovery need to be further explored, particularly in the development of antibiotics and anticancer drugs.
Conclusion:
In conclusion, 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A is a critical molecule in several metabolic pathways and has potential applications in drug discovery. The synthesis of Coenzyme A involves several enzymatic reactions and is highly regulated in living organisms. Coenzyme A acts as a carrier of acyl groups and is involved in the regulation of gene expression and post-translational modifications. The research on Coenzyme A has several future directions, including the study of its role in epigenetic regulation and the development of new methods for its synthesis and analogs.
合成法
The synthesis of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several steps. The first step is the condensation of pantothenic acid and β-mercaptoethylamine to form 4'-phosphopantetheine. This intermediate is then adenylated to form dephospho-CoA, which is finally phosphorylated to form Coenzyme A. The overall process involves several enzymatic reactions and is highly regulated in living organisms.
特性
分子式 |
C10H14NO2S+ |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
3-methyl-2-pyridin-1-ium-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7(2)9(10(12)13)14-8-5-3-4-6-11-8/h3-7,9H,1-2H3,(H,12,13)/p+1 |
InChIキー |
CPGRNBBHTZSMMZ-UHFFFAOYSA-O |
SMILES |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
正規SMILES |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)


![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)


![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)